3-(1-(3,4-difluorophenyl)-2-thioxo-2,3-dihydro-1H-imidazol-4-yl)-2H-chromen-2-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the condensation of 3,4-difluorophenyl isothiocyanate with a suitable imidazole derivative, followed by cyclization and oxidation reactions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would require scaling up the laboratory synthesis methods. This involves optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The chromen-2-one moiety can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be performed to modify the imidazole ring or the difluorophenyl group.
Substitution: : Substitution reactions can introduce different substituents at various positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology
In biological research, this compound can be utilized to study enzyme inhibition, receptor binding, and other biochemical processes. Its difluorophenyl group can interact with various biological targets, making it a useful tool in drug discovery.
Medicine
The compound has potential medicinal applications, particularly in the development of new therapeutic agents. Its ability to modulate biological pathways can be harnessed to treat diseases such as cancer, inflammation, and infectious diseases.
Industry
In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-(1-(3,4-difluorophenyl)-2-thioxo-2,3-dihydro-1H-imidazol-4-yl)-2H-chromen-2-one
3-(1-(3,4-difluorophenyl)-2-thioxo-2,3-dihydro-1H-imidazol-4-yl)-2H-pyran-2-one
3-(1-(3,4-difluorophenyl)-2-thioxo-2,3-dihydro-1H-imidazol-4-yl)-2H-thiopyran-2-one
Uniqueness
This compound is unique due to its specific arrangement of functional groups and the presence of the difluorophenyl moiety, which can impart distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
3-[3-(3,4-difluorophenyl)-2-sulfanylidene-1H-imidazol-5-yl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10F2N2O2S/c19-13-6-5-11(8-14(13)20)22-9-15(21-18(22)25)12-7-10-3-1-2-4-16(10)24-17(12)23/h1-9H,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHDSFCZAQIYRJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CN(C(=S)N3)C4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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